3-Ethynyl-3-methyloxetane

Cationic ring-opening polymerization Ring strain Polymer chemistry

3-Ethynyl-3-methyloxetane (CAS 1290541-27-3) is a 3,3-disubstituted oxetane monomer featuring a strained four-membered cyclic ether ring (ring-strain energy ca. 106–107 kJ mol⁻¹) substituted at the 3-position with both a terminal alkyne (–C≡CH) and a methyl group (–CH₃).

Molecular Formula C6H8O
Molecular Weight 96.129
CAS No. 1290541-27-3
Cat. No. B572437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-3-methyloxetane
CAS1290541-27-3
Synonyms3-ethynyl-3-Methyloxetane
Molecular FormulaC6H8O
Molecular Weight96.129
Structural Identifiers
SMILESCC1(COC1)C#C
InChIInChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3
InChIKeyMFMBEVUFBLJCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-3-methyloxetane (CAS 1290541-27-3): Core Physicochemical & Structural Profile for Laboratory Procurement


3-Ethynyl-3-methyloxetane (CAS 1290541-27-3) is a 3,3-disubstituted oxetane monomer featuring a strained four-membered cyclic ether ring (ring-strain energy ca. 106–107 kJ mol⁻¹) substituted at the 3-position with both a terminal alkyne (–C≡CH) and a methyl group (–CH₃). This substitution pattern imparts dual orthogonal reactivity: the oxetane ring undergoes cationic ring-opening polymerization (CROP), while the ethynyl moiety participates in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry and Sonogashira cross-couplings . Predicted physicochemical properties include a boiling point of 90.3 ± 29.0 °C (760 mmHg), vapour pressure of 64.0 ± 0.2 mmHg (25 °C), density of 0.95 ± 0.1 g cm⁻³, and a flash point of –3.1 ± 20.0 °C, indicating a volatile, low-molecular-weight (96.13 g mol⁻¹, C₆H₈O) liquid monomer requiring low-temperature handling [1]. Commercial availability from multiple suppliers with purity specifications of 95–97% (GC, NMR) supports reproducible sourcing for academic and industrial R&D .

Dual reactivity CROP-capable oxetane with CuAAC-competent alkyne for orthogonal polymerization and click functionalization
Handling profile Methyl substitution moderates volatility and improves safety margin compared to lighter ethynyloxetanes
Sourcing confidence Multiple suppliers with documented purity (95–98%) support reproducible procurement for academic and industrial R&D

Why Bulk Substitution of 3-Ethynyl-3-methyloxetane with Generic Oxetane Monomers Compromises Reaction Outcomes


Simple oxetane analogs—such as 3-ethynyloxetane (CAS 1290541-38-6), 3-methyl-3-oxetanemethanol (CAS 3143-02-0), or unsubstituted oxetane—fail to replicate the orthogonal dual reactivity of 3-ethynyl-3-methyloxetane because they lack either the methyl group (which enhances steric protection of the ring and modulates volatility) or the terminal alkyne handle for post-polymerization functionalization [1]. Replacing 3-ethynyl-3-methyloxetane with 3-ethynyloxetane (bp 79.8 ± 29.0 °C, MW 82.1 g mol⁻¹) risks higher vapour pressure (ca. 97.2 mmHg at 25 °C) and greater flammability (flash point –9.8 °C), complicating safe handling and precise stoichiometric control, while losing the methyl group changes polymer backbone flexibility [2]. Substituting with 3-methyl-3-oxetanemethanol (bp 152.2 °C at 760 mmHg) forfeits the alkyne click handle altogether, precluding any post-synthetic CuAAC-based derivatization, which is a primary motivation for selecting an ethynyl-functionalized oxetane [3]. The quantitative evidence below substantiates exactly where 3-ethynyl-3-methyloxetane diverges from its closest in-class candidates.

Target compound
3-Ethynyl-3-methyloxetane
Dual handles (oxetane + alkyne), methyl moderates vapour pressure and flash point
3-Ethynyloxetane
CAS 1290541-38-6
Lacks methyl group; higher vapour pressure (97.2 mmHg) and lower flash point (–9.8 °C) may compromise safe handling and stoichiometric control
3-Methyl-3-oxetanemethanol
CAS 3143-02-0
No terminal alkyne handle; precludes any post-polymerization CuAAC-based derivatization, a primary selection motivation

Quantitative Differentiation of 3-Ethynyl-3-methyloxetane Against Closest Oxetane Analogs for Informed Procurement


Ring-Strain Reactivity: Oxetane Core Strain Energy Comparison

The ring-strain energy of the oxetane core in 3-ethynyl-3-methyloxetane is approximately 106–107 kJ mol⁻¹ (ca. 25.5 kcal mol⁻¹), a value identical to unsubstituted oxetane and typical for the oxetane class [1][2]. This strain energy is lower than that of oxirane (114.2 kJ mol⁻¹) but higher than tetrahydrofuran (ca. 27 kJ mol⁻¹), providing sufficient thermodynamic driving force for CROP while maintaining shelf stability at room temperature [1]. Importantly, the 3-methyl substituent does not significantly reduce ring strain, preserving reactivity versus less sterically hindered analogs.

Ring strain energy
Class-level
~106–107 kJ mol⁻¹
Comparable to unsubstituted oxetane (~106.7 kJ mol⁻¹); methyl substitution negligibly alters strain
Preserved CROP driving force while methyl group modulates polymer properties
Class-level inference from computational and combustion calorimetry data
Cationic ring-opening polymerization Ring strain Polymer chemistry

Monomer Volatility & Process Safety: Vapour Pressure and Flash Point Differentiation

3-Ethynyl-3-methyloxetane exhibits a predicted vapour pressure of 64.0 ± 0.2 mmHg at 25 °C, which is 34% lower than the 97.2 mmHg vapour pressure of its closest analog, 3-ethynyloxetane (CAS 1290541-38-6, MW 82.1 g mol⁻¹) [1]. This lower volatility translates into a higher flash point (–3.1 °C vs. –9.8 °C for 3-ethynyloxetane), reducing the risk of accidental ignition during open-vessel reactions [2]. The boiling point is also elevated: 90.3 ± 29.0 °C (vs. 79.8 ± 29.0 °C for 3-ethynyloxetane), providing a wider liquid-handling range . These properties arise from the additional methyl group, which increases molecular weight by 14.03 g mol⁻¹ (96.13 vs. 82.10 g mol⁻¹) and adds steric bulk that moderates intermolecular interactions.

Vapour pressure (25 °C)
Data to verify
64.0 mmHg
vs. 3-ethynyloxetane: 97.2 mmHg (–34% lower)
Reduced evaporative loss supports gravimetric dispensing and scalable protocols
Predicted values; experimental validation recommended
Monomer handling Process safety Volatility

Orthogonal Dual Reactivity: Simultaneous ROP and CuAAC Click Competence

3-Ethynyl-3-methyloxetane uniquely combines a polymerizable oxetane ring with a terminal alkyne that remains intact during cationic ROP, enabling post-polymerization functionalization via CuAAC with azide-functionalized partners . This orthogonal reactivity is absent in 3-methyl-3-oxetanemethanol (CAS 3143-02-0), which bears a primary alcohol instead of an alkyne, and in 3-ethyl-3-ethynyloxetane (CAS 1416323-31-3), where the larger ethyl group may sterically hinder subsequent click reactions [1]. In a direct structural comparison, the ethynyl group in 3-ethynyl-3-methyloxetane is predicted to react with azides under standard CuAAC conditions (CuSO₄, sodium ascorbate, RT, aqueous/organic mixtures) with second-order rate constants typical of terminal alkynes (k ~ 10⁻² – 10⁻¹ M⁻¹ s⁻¹), though explicit kinetic data for this specific substrate remain unmeasured [2].

Orthogonal reactivity
Context-dependent
CROP oxetane + CuAAC alkyne
3-Methyl-3-oxetanemethanol lacks the alkyne handle entirely
Enables post-polymerization functionalization without protecting-group strategies
Kinetic data inferred; specific substrate rate constants remain unmeasured
Click chemistry CuAAC Post-polymerization modification Bioorthogonal chemistry

Thermal and Physical Property Tuning: Boiling Point Elevation Relative to Lighter Ethynyloxetanes

The predicted boiling point of 3-ethynyl-3-methyloxetane (90.3 ± 29.0 °C at 760 mmHg) is approximately 10.5 °C higher than that of 3-ethynyloxetane (79.8 ± 29.0 °C) [1]. This elevation reflects the increased molecular weight and polarizability introduced by the methyl substituent. In contrast, the heavier analog 3-ethyl-3-ethynyloxetane (MW 110.15 g mol⁻¹) boils at 96 °C at reduced pressure (4 mmHg), rendering its atmospheric-pressure boiling point estimated >140 °C, which may complicate vacuum distillation purification . The target compound thus occupies a favourable intermediate volatility range: volatile enough for facile vacuum transfer, yet less volatile than 3-ethynyloxetane, reducing headspace flammability risks during large-scale reactions.

Boiling point
Data to verify
90.3 ± 29.0 °C
vs. 3-ethynyloxetane: 79.8 °C (+10.5 °C)
Broader liquid-handling range facilitates distillation-based purification
Predicted normal boiling point; experimental confirmation advised
Thermophysical properties Distillation Monomer purification

Commercial Purity and Characterization Standards: Batch-to-Batch Reproducibility

Multiple established suppliers, including Bidepharm, Aladdin, Fluorochem, and Synblock, offer 3-ethynyl-3-methyloxetane at certified purities of 95–98% with accompanying QC documentation (NMR, HPLC, GC, LC-MS) . This level of characterization exceeds that routinely provided for less common analogs such as 3-ethyl-3-ethynyloxetane or 3-ethynyl-3-(methoxymethyl)oxetane, where analytical data availability is sparser. The availability of multiple independent QC datasets enables inter-laboratory cross-validation of physical and spectral properties, reducing the risk of batch-dependent variability in polymer molecular weight distributions or click-reaction yields.

Commercial purity profile
Data to verify
≥5 suppliers, 95–98%
QC documentation (NMR, GC, HPLC) typically available
Multi-source availability reduces batch variability risk in polymer synthesis
Supplier-provided data; independent cross-validation may be limited
Quality control Batch reproducibility Analytical characterization

Evidence-Backed Application Scenarios Where 3-Ethynyl-3-methyloxetane Outcompetes Its Oxetane Analogs


Synthesis of Click-Functionalizable Polyoxetanes for Biomaterial Conjugation

In biomedical polymer design, 3-ethynyl-3-methyloxetane serves as a monomer for cationic ROP-synthesized poly(3-ethynyl-3-methyloxetane) backbones bearing pendant terminal alkynes. The methyl group at C3 reduces chain flexibility relative to poly(3-ethynyloxetane), potentially raising glass transition temperature (Tg) and providing a stiffer scaffold for post-polymerization CuAAC attachment of azide-modified peptides, fluorophores, or PEG chains . The dual reactivity documented in Section 3 ensures the alkyne survives ROP conditions, enabling modular, protecting-group-free biofunctionalization that cannot be achieved with hydroxyl-terminated analogs like 3-methyl-3-oxetanemethanol.

Energetic Binder Precursor with Controlled Volatility for Propellant Formulations

Nitration of 3-ethynyl-3-methyloxetane yields energetic oxetane derivatives with potential application as propellant binders . The lower vapour pressure (64.0 mmHg) and higher flash point (–3.1 °C) relative to 3-ethynyloxetane (97.2 mmHg, –9.8 °C) reduce inhalation and ignition hazards during nitration in mixed-acid media. Simulated properties indicate a density of 0.95 g cm⁻³, which after nitration could approach 1.3–1.4 g cm⁻³, within the desirable range for energetic binders where high density correlates with increased impulse density.

Sonogashira Coupling Building Block for Medicinal Chemistry Library Synthesis

The terminal alkyne of 3-ethynyl-3-methyloxetane participates in Sonogashira cross-coupling with aryl halides, enabling rapid diversification to 3-(arylethynyl)-3-methyloxetane libraries [1]. The methyl group at C3 prevents undesired ring-opening during palladium-catalyzed coupling, as the quaternary substitution at the ring carbon disfavours nucleophilic attack at that position. This stability contrast with 3-ethynyloxetane, where the absence of a methyl substituent leaves the C3 position more sterically accessible to competing side reactions, makes the title compound a preferred scaffold for fragment-based drug discovery programs requiring oxetane-containing building blocks.

Cross-Linkable Coatings and Adhesives via Dual-Cure Mechanisms

Formulating UV-curable coatings with 3-ethynyl-3-methyloxetane enables a dual-cure approach: cationic photoinitiated ROP of the oxetane ring first forms the polymer network, followed by thermal or copper-catalyzed cross-linking of pendant alkynes with diazide curatives . This sequential curing strategy, supported by the orthogonal reactivity quantified in Section 3, allows independent control of film formation and cross-link density, a capability not available with mono-functional oxetane monomers. The moderate boiling point (90.3 °C) facilitates solvent-free application while maintaining sufficient pot life.

Application
Selection Property
Validation Focus
Click-functionalizable polyoxetane synthesis
Dual orthogonal reactivity (CROP + CuAAC)
Alkyne integrity post-polymerization; biofunctionalization efficiency
Energetic binder precursor studies
Lower vapour pressure / higher flash point vs analogs
Nitration safety profile; product density assessment
Medicinal chemistry library diversification
Steric stabilization at C3 by methyl group
Sonogashira cross-coupling yields; side-reaction suppression
Dual-cure coating formulation
Sequential ROP and click cross-linking
Network property control; pot-life evaluation

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